1-((6-Amino-3,5-dichloropyrazin-2-yl)amino)-2-oxoethyl acetate 1-((6-Amino-3,5-dichloropyrazin-2-yl)amino)-2-oxoethyl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17327298
InChI: InChI=1S/C8H8Cl2N4O3/c1-3(16)17-4(2-15)12-8-6(10)13-5(9)7(11)14-8/h2,4H,1H3,(H3,11,12,14)
SMILES:
Molecular Formula: C8H8Cl2N4O3
Molecular Weight: 279.08 g/mol

1-((6-Amino-3,5-dichloropyrazin-2-yl)amino)-2-oxoethyl acetate

CAS No.:

Cat. No.: VC17327298

Molecular Formula: C8H8Cl2N4O3

Molecular Weight: 279.08 g/mol

* For research use only. Not for human or veterinary use.

1-((6-Amino-3,5-dichloropyrazin-2-yl)amino)-2-oxoethyl acetate -

Specification

Molecular Formula C8H8Cl2N4O3
Molecular Weight 279.08 g/mol
IUPAC Name [1-[(6-amino-3,5-dichloropyrazin-2-yl)amino]-2-oxoethyl] acetate
Standard InChI InChI=1S/C8H8Cl2N4O3/c1-3(16)17-4(2-15)12-8-6(10)13-5(9)7(11)14-8/h2,4H,1H3,(H3,11,12,14)
Standard InChI Key MJFSZPKJHBNHPP-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC(C=O)NC1=NC(=C(N=C1Cl)Cl)N

Introduction

Structural and Molecular Characteristics

Core Pyrazine Framework

The compound centers on a pyrazine ring—a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. Substitutions at positions 2, 3, 5, and 6 define its reactivity and biological activity. In 1-((6-Amino-3,5-dichloropyrazin-2-yl)amino)-2-oxoethyl acetate:

  • Position 6: Amino group (-NH₂), enhancing hydrogen-bonding potential.

  • Positions 3 and 5: Chloro substituents (-Cl), increasing lipophilicity and steric bulk .

  • Position 2: Acetoxyethylamino moiety (-NH-C(O)-CH₂-OAc), introducing ester functionality and metabolic liability.

Molecular Formula and Weight

  • Formula: C₉H₁₁Cl₂N₅O₃

  • Molecular Weight: 308.12 g/mol (calculated).

  • Key Features:

    • Halogen Content: Two chlorine atoms contribute to electrophilic reactivity.

    • Amino Groups: Facilitate interactions with biological targets (e.g., enzyme active sites).

    • Ester Group: Potential site for hydrolysis, influencing pharmacokinetics.

Synthesis and Reactivity

Analogous Synthetic Routes

While no direct synthesis is documented, the following approaches from related compounds provide a framework:

Pyrazine Core Formation

Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate is synthesized via cyclization of dichloro-substituted precursors, followed by aminolysis. Adapting this, the target compound could involve:

  • Chlorination: Introduction of Cl at positions 3 and 5 using POCl₃ or Cl₂ gas.

  • Amination: Selective NH₂ group installation at position 6 via catalytic hydrogenation or nucleophilic substitution .

Functionalization at Position 2

The acetoxyethylamino sidechain may be introduced via:

  • Coupling Reactions: Using EDC/HOBt-mediated amidation between 6-amino-3,5-dichloropyrazin-2-amine and 2-oxoacetic acid, followed by acetylation .

  • Protection-Deprotection: Boc-protected intermediates (as seen in tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H) synthesis ) could stabilize reactive amines during synthesis.

Predicted Reactivity

  • Ester Hydrolysis: The acetyl group may undergo enzymatic or acidic hydrolysis to yield a free hydroxyl group, altering solubility (e.g., from logP ~2.5 to ~1.8) .

  • Nucleophilic Aromatic Substitution: Chloro groups at positions 3 and 5 are susceptible to displacement by thiols or amines under basic conditions.

Physicochemical Properties (Inferred)

Solubility and Lipophilicity

PropertyPredicted ValueBasis
logP2.3–2.7Chlorine atoms increase logP .
Water Solubility0.1–0.5 mg/mLModerate due to polar NH₂ and ester groups.
pKa4.2 (NH₂), 10.1 (ester)Amino group deprotonates in acidic media.

Stability Profile

  • Thermal Stability: Decomposes above 200°C (common for halogenated pyrazines ).

  • Photostability: Susceptible to UV-induced degradation due to aromatic Cl bonds.

Challenges and Future Directions

  • Synthesis Optimization: Scalable routes requiring fewer protection steps.

  • Metabolic Studies: Assessing hydrolysis rates in vivo.

  • Toxicity Profiling: Addressing potential bioaccumulation risks from chlorine substituents.

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